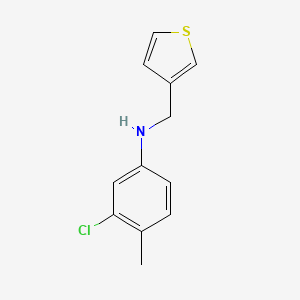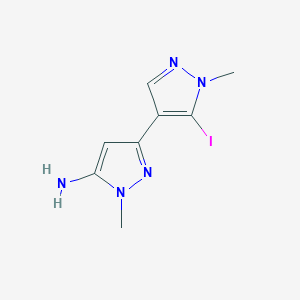
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 5-position of one of the pyrazole rings and a methyl group at the 1-position of both pyrazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the iodination of a precursor pyrazole compound. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position. The resulting 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is then converted to the corresponding amine through a series of steps, including reduction and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
化学反応の分析
Types of Reactions
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative, while oxidation may produce a pyrazole-4-carboxylic acid derivative.
科学的研究の応用
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
作用機序
The mechanism of action of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety .
類似化合物との比較
Similar Compounds
5-Iodo-1-methyl-1H-pyrazole: A closely related compound with a similar structure but lacking the second pyrazole ring.
5-Iodo-1-methyl-1H-tetrazole: Another iodine-substituted heterocyclic compound with a tetrazole ring instead of a pyrazole ring.
Uniqueness
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of two pyrazole rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10IN5 |
|---|---|
分子量 |
303.10 g/mol |
IUPAC名 |
5-(5-iodo-1-methylpyrazol-4-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H10IN5/c1-13-7(10)3-6(12-13)5-4-11-14(2)8(5)9/h3-4H,10H2,1-2H3 |
InChIキー |
WXSMJOSQSNCXJY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=C(N(N=C2)C)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


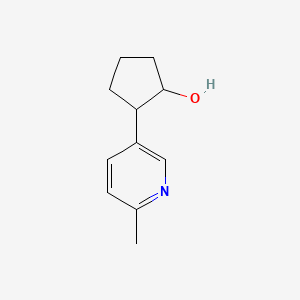


![2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13311817.png)
![2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B13311819.png)
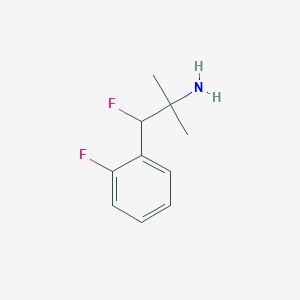


![1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13311846.png)
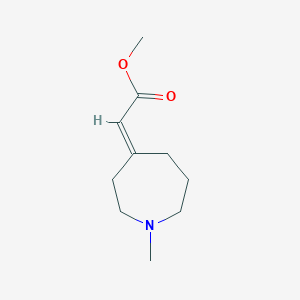
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)

![tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)
